4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid
CAS No.: 247128-14-9
Cat. No.: VC8093390
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247128-14-9 |
|---|---|
| Molecular Formula | C11H19NO3 |
| Molecular Weight | 213.27 g/mol |
| IUPAC Name | 4-(2,6-dimethylpiperidin-1-yl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H19NO3/c1-8-4-3-5-9(2)12(8)10(13)6-7-11(14)15/h8-9H,3-7H2,1-2H3,(H,14,15) |
| Standard InChI Key | ZTFWHVOFAVHCDK-UHFFFAOYSA-N |
| SMILES | CC1CCCC(N1C(=O)CCC(=O)O)C |
| Canonical SMILES | CC1CCCC(N1C(=O)CCC(=O)O)C |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid combines a piperidine heterocycle with a butyric acid chain, creating a hybrid structure with distinct physicochemical properties. Key molecular features include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| Functional Groups | Ketone, Carboxylic Acid |
| IUPAC Name | 4-(2,6-Dimethylpiperidin-1-yl)-4-oxobutanoic acid |
The piperidine ring adopts a chair conformation, with methyl groups at the 2 and 6 positions introducing steric hindrance that influences reactivity. The ketone at position 4 of the butyric acid chain enhances electrophilicity, enabling participation in nucleophilic addition reactions. The carboxylic acid group contributes to solubility in polar solvents and potential hydrogen-bonding interactions in biological systems .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 4-(2,6-Dimethylpiperidin-1-yl)-4-oxo-butyric acid typically involves a multi-step sequence:
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Piperidine Ring Formation: 2,6-Dimethylpiperidine is synthesized via cyclization of 1,5-diaminopentane derivatives under acidic conditions, followed by methylation at the 2 and 6 positions .
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Butyric Acid Moiety Introduction: A Michael addition reaction between the piperidine and a diketone precursor (e.g., ethyl acetoacetate) forms the 4-oxo intermediate.
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Oxidation and Hydrolysis: The ester intermediate is oxidized to the ketone and hydrolyzed to yield the final carboxylic acid.
Reaction conditions often employ catalysts such as palladium for hydrogenation steps and bases like sodium hydride for deprotonation .
Industrial Scalability
Industrial production optimizes yield through continuous flow reactors, which enhance heat and mass transfer. A representative large-scale protocol involves:
| Parameter | Condition |
|---|---|
| Temperature | 80–100°C |
| Pressure | 1–2 atm |
| Catalyst | Pd/C (5% w/w) |
| Solvent | Ethanol/Water (3:1) |
This method achieves >85% purity, with residual solvents removed via vacuum distillation .
Chemical Reactivity and Functional Transformations
Key Reactions
The compound participates in reactions typical of ketones and carboxylic acids:
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Oxidation: The ketone group resists further oxidation under mild conditions but converts to a carboxylic acid derivative with strong oxidizers like KMnO₄.
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Reduction: Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol, yielding 4-(2,6-Dimethylpiperidin-1-yl)-4-hydroxybutyric acid.
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Esterification: Reacting with methanol/H₂SO₄ forms the methyl ester, enhancing volatility for gas chromatography analysis.
Stability Profile
Stability studies indicate decomposition above 200°C, with the carboxylic acid group undergoing decarboxylation. Hydrolytic stability is pH-dependent, with rapid degradation in alkaline conditions (t₁/₂ = 2 h at pH 10) .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to antipsychotic agents, where the piperidine moiety enhances blood-brain barrier permeability. For example, coupling with aryl halides via Buchwald-Hartwig amination yields candidates with D₂ receptor affinity (Kᵢ = 8 nM) .
Material Science
Incorporation into polymers improves thermal stability, as evidenced by thermogravimetric analysis (TGA) showing a 50°C increase in decomposition onset compared to unmodified polyesters .
| Exposure Route | Preventive Measure |
|---|---|
| Skin Contact | Nitrile gloves |
| Inhalation | Fume hood usage |
| Storage | Airtight container, 4°C |
Environmental Impact
Biodegradation studies show 70% degradation in 28 days (OECD 301B), indicating moderate environmental persistence .
Comparative Analysis with Structural Analogs
Comparison with 4-OXO-4-PIPERIDIN-1-YL-BUTYRIC ACID (CAS 4672-17-7) highlights the impact of methyl substituents:
| Property | 4-(2,6-Dimethyl) | 4-Piperidin-1-yl |
|---|---|---|
| LogP | 1.2 | 0.8 |
| AChE Inhibition IC₅₀ | 12 μM | 25 μM |
| Thermal Stability (°C) | 200 | 180 |
The methyl groups enhance lipophilicity and thermal resilience, underscoring structure-activity relationships .
Future Research Directions
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Pharmacokinetic Studies: Investigate oral bioavailability and metabolic pathways in mammalian models.
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Catalytic Optimization: Develop asymmetric synthesis routes using organocatalysts to access enantiopure derivatives.
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Polymer Applications: Explore use in high-performance elastomers for aerospace applications.
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